molecular formula C14H8Cl2FN B14059821 (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

Cat. No.: B14059821
M. Wt: 280.1 g/mol
InChI Key: AAMIOPRBBKGBRN-UHFFFAOYSA-N
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Description

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound characterized by the presence of dichloro and fluoro substituents on a biphenyl structure, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,5’-dichloro-6-fluoro-biphenyl and acetonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
  • Hydroxy-(3’,5’-dichloro-6-fluoro-biphenyl-3-yl)-acetic acid

Uniqueness

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of dichloro and fluoro substituents along with the acetonitrile group

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[3-(3,5-dichlorophenyl)-4-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-11-6-10(7-12(16)8-11)13-5-9(3-4-18)1-2-14(13)17/h1-2,5-8H,3H2

InChI Key

AAMIOPRBBKGBRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)C2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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